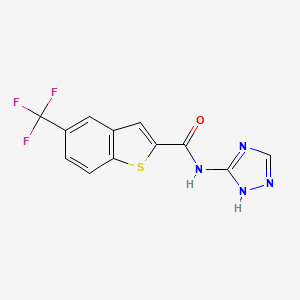

![molecular formula C17H17ClN4O B12164413 2-[4-(4-Chlorophenyl)-2-methyl-3,4-dihydroquinazolin-3-yl]acetohydrazide](/img/structure/B12164413.png)

2-[4-(4-Chlorophenyl)-2-methyl-3,4-dihydroquinazolin-3-yl]acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(4-クロロフェニル)-2-メチル-3,4-ジヒドロキナゾリン-3-イル]アセトヒドラジドは、キナゾリン誘導体のクラスに属する合成有機化合物です。この化合物は、クロロフェニル基、メチル基、およびジヒドロキナゾリンコアに結合したアセトヒドラジド部分の存在を特徴としています。キナゾリン誘導体は、その多様な生物活性で知られており、その潜在的な治療用途について広く研究されてきました。

2. 製法

合成経路および反応条件

2-[4-(4-クロロフェニル)-2-メチル-3,4-ジヒドロキナゾリン-3-イル]アセトヒドラジドの合成は、通常、複数のステップを伴います。

キナゾリンコアの形成: 最初のステップは、キナゾリンコアの合成を伴います。これは、アントラニル酸誘導体などの適切な前駆体を、酸性または塩基性条件下でホルムアミドまたはその誘導体と環化させることで達成できます。

クロロフェニル基の導入: クロロフェニル基は、4-クロロベンジルクロリドと適切な求核剤を用いた求核置換反応によって導入できます。

メチル化: メチル基は、ヨウ化メチルまたは臭化メチルなどのアルキル化剤を、炭酸カリウムなどの塩基の存在下で使用して、アルキル化反応によって導入できます。

アセトヒドラジド形成: 最後のステップは、中間体化合物をヒドラジン水和物と反応させて、アセトヒドラジド部分を形成することを伴います。

工業生産方法

2-[4-(4-クロロフェニル)-2-メチル-3,4-ジヒドロキナゾリン-3-イル]アセトヒドラジドの工業生産は、同様の合成経路に従いますが、大規模生産のために最適化されています。これには、連続フローリアクター、自動合成、および精製技術の使用が含まれ、高い収率と純度が保証されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chlorophenyl)-2-methyl-3,4-dihydroquinazolin-3-yl]acetohydrazide typically involves multiple steps:

Formation of the Quinazoline Core: The initial step involves the synthesis of the quinazoline core. This can be achieved by the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

Acetohydrazide Formation: The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the acetohydrazide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反応の分析

反応の種類

酸化: この化合物は、特にメチル基で酸化反応を起こし、対応するカルボン酸を形成します。

還元: 還元反応は、キナゾリンコアで起こり、それをジヒドロキナゾリン誘導体に変換します。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: アミン、チオール、アルコールなどの求核剤は、塩基性条件下で使用できます。

主な生成物

酸化: カルボン酸の形成。

還元: ジヒドロキナゾリン誘導体の形成。

置換: 置換キナゾリン誘導体の形成。

4. 科学研究への応用

化学: 他の複雑な有機分子の合成における中間体として使用されます。

生物学: 酵素阻害剤としての可能性と、生体高分子との相互作用について調査されています。

医学: 抗炎症、抗癌、抗菌活性など、潜在的な治療効果について検討されています。

産業: 新素材の開発や、農薬の合成における前駆体として利用されています。

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

作用機序

2-[4-(4-クロロフェニル)-2-メチル-3,4-ジヒドロキナゾリン-3-イル]アセトヒドラジドの作用機序は、特定の分子標的と経路との相互作用を伴います。

分子標的: この化合物は、酵素や受容体に結合して、その活性を阻害することができます。例えば、細胞シグナル伝達経路に関与するキナーゼを阻害する可能性があります。

関与する経路: この化合物は、重要な酵素を阻害することにより、増殖、アポトーシス、炎症などの細胞プロセスを阻害することができます。

6. 類似の化合物との比較

類似の化合物

キナゾリン誘導体: ゲフィチニブやエルロチニブなど、抗癌剤として使用される化合物。

ヒドラジド誘導体: イソニアジドなど、抗結核剤として使用される化合物。

独自性

2-[4-(4-クロロフェニル)-2-メチル-3,4-ジヒドロキナゾリン-3-イル]アセトヒドラジドは、その機能基の特定の組み合わせにより、独自の生物活性と化学反応性を付与するため、ユニークです。さまざまな化学反応を起こす能力と、潜在的な治療用途は、さらなる研究開発にとって価値のある化合物となっています。

類似化合物との比較

Similar Compounds

Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.

Hydrazide Derivatives: Compounds like isoniazid, which is used as an antitubercular agent.

Uniqueness

2-[4-(4-Chlorophenyl)-2-methyl-3,4-dihydroquinazolin-3-yl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

特性

分子式 |

C17H17ClN4O |

|---|---|

分子量 |

328.8 g/mol |

IUPAC名 |

2-[4-(4-chlorophenyl)-2-methyl-4H-quinazolin-3-yl]acetohydrazide |

InChI |

InChI=1S/C17H17ClN4O/c1-11-20-15-5-3-2-4-14(15)17(22(11)10-16(23)21-19)12-6-8-13(18)9-7-12/h2-9,17H,10,19H2,1H3,(H,21,23) |

InChIキー |

CRIJAWJNUMNANF-UHFFFAOYSA-N |

正規SMILES |

CC1=NC2=CC=CC=C2C(N1CC(=O)NN)C3=CC=C(C=C3)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 5-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B12164336.png)

![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-furan-2-ylmethylideneamino]acetamide](/img/structure/B12164339.png)

![2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164348.png)

![1-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]methanesulfonamide](/img/structure/B12164353.png)

![N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B12164356.png)

![5-methoxy-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide](/img/structure/B12164357.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B12164359.png)

![N'~1~-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N'~9~-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]nonanedihydrazide](/img/structure/B12164361.png)

![1-(4-fluorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12164371.png)

![2,5-dichloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzenesulfonamide](/img/structure/B12164375.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12164400.png)

![methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B12164406.png)